Praseodymium(3+) perchlorate

説明

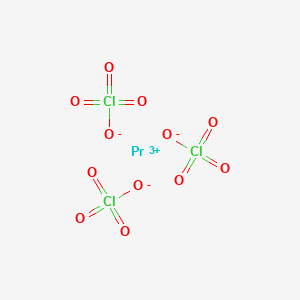

Praseodymium(3+) perchlorate (Pr(ClO₄)₃, CAS 13498-07-2) is a rare earth metal salt composed of praseodymium in its +3 oxidation state and perchlorate anions. It is commonly available as a hygroscopic crystalline solid or aqueous solution (40–50% w/w) with a molecular weight of 439.26 g/mol and a density of 1.563 g/mL at 25°C . The compound’s structure involves octahedral coordination of Pr³⁺ with six oxygen atoms from three bidentate perchlorate groups .

特性

IUPAC Name |

praseodymium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Pr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAITELCMCAYEB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-07-2 | |

| Record name | Praseodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Stoichiometry and Conditions

Pr₆O₁₁ reacts with HCl under controlled conditions:

Hydrogen peroxide acts as a reducing agent, converting Pr⁴⁺ to Pr³⁺ and mitigating chlorine gas evolution. Excess HCl (≥30% v/v) ensures complete oxide dissolution, while temperatures between 60–80°C accelerate reaction kinetics.

Table 1: Standard Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Pr₆O₁₁ Purity | ≥99.9% (REO basis) |

| HCl Concentration | 6 M (37% v/v) |

| H₂O₂ Volume Ratio | 1:10 (relative to HCl) |

| Temperature | 70 ± 5°C |

| Reaction Time | 4–6 hours |

Post-Reaction Processing

The resultant praseodymium chloride solution undergoes metathesis with sodium perchlorate (NaClO₄) to yield the target compound:

Key considerations include:

-

NaClO₄ Excess : 10–15% stoichiometric surplus ensures complete anion exchange.

-

Crystallization : Slow evaporation at 40°C produces hydrated Pr(ClO₄)₃·nH₂O, with hydration states (n = 6–8) confirmed via thermogravimetric analysis.

Direct Synthesis from Praseodymium Metal

Industrial-scale production often utilizes praseodymium metal as the precursor due to higher purity control.

Acid Dissolution Protocol

Pr metal reacts with concentrated perchloric acid (HClO₄):

Critical Process Controls:

-

Acid Concentration : 70% HClO₄ minimizes side reactions (e.g., PrOCl formation).

-

Temperature Regulation : Maintain below 50°C to prevent explosive perchlorate decomposition.

-

Gas Scrubbing : Chlorine gas is neutralized with NaOH scrubbers.

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Pr Metal Purity | 99.99% (ingot grade) |

| HClO₄ Excess | 20% |

| Yield | 92–95% |

| Impurity Profile | <50 ppm Fe, <100 ppm O |

Hydration State Control and Characterization

The hydration state of Pr(ClO₄)₃·nH₂O significantly impacts its reactivity and solubility.

Dehydration Techniques

Analytical Validation

-

Thermogravimetric Analysis (TGA) : Mass loss steps correlate with hydration states (e.g., 15% loss at 120°C for n = 6).

-

Karl Fischer Titration : Quantifies residual water (<0.1% in anhydrous form).

-

Raman Spectroscopy : Confirms perchlorate integrity (ν₁ symmetric stretch at 935 cm⁻¹).

Challenges and Methodological Limitations

Anomalies in Hydrochloric Acid Route

The reported use of HCl in perchlorate synthesis presents a chemical inconsistency, as chloride ions cannot oxidize to perchlorate under standard conditions. This suggests either:

-

Typographical Errors : Potential substitution of HCl with HClO₄ in original protocols.

-

Undocumented Oxidizing Agents : H₂O₂ may facilitate Cl⁻ → ClO₄⁻ conversion at elevated pressures/temperatures.

Alternative Pathway Hypothesis

If HCl is indeed used, the reaction likely produces praseodymium chloride, necessitating subsequent anion exchange:

Silver perchlorate’s high cost and explosive risk make this route industrially nonviable, underscoring the need for method clarification.

Industrial vs. Laboratory-Scale Synthesis

| Factor | Laboratory Method | Industrial Method |

|---|---|---|

| Precursor | Pr₆O₁₁ | Pr metal |

| Acid | HCl/HClO₄ | HClO₄ |

| Reaction Volume | 0.1–5 L | 500–1000 L |

| Purity | 99.5% | 99.9% |

| Energy Consumption | Moderate (heating mantles) | High (jacketed reactors) |

化学反応の分析

Types of Reactions: Praseodymium(3+) perchlorate undergoes various types of chemical reactions, including complexation, where it forms complexes with ligands such as crown ethers, amino acids, and other organic molecules .

Common Reagents and Conditions:

Complexation Reactions: this compound can form complexes with crown ether 18-crown-6 in stoichiometric ratios of 1:1 and 1:2.

Reaction Conditions: These reactions typically occur in aqueous solutions under mild conditions, often at room temperature.

Major Products:

科学的研究の応用

Chemical Properties and Preparation

Praseodymium(3+) perchlorate can be synthesized from praseodymium(III,IV) oxide by dissolving it in hydrochloric acid and adding hydrogen peroxide. The resulting compound is hygroscopic and can exist as a green crystalline solid or in an aqueous solution . Its coordination chemistry is significant, as it can form complexes with various ligands, including crown ethers and amino acids, which enhances its utility in different applications .

Material Science

This compound is used in the synthesis of phosphors for various applications, including white light-emitting diodes (wLEDs). For instance, praseodymium-doped sodium calcium silicate phosphors (Na₄Ca₄Si₆O₁₈:Pr³⁺) have been developed for improved light emission properties.

Case Study: Phosphors for wLEDs

- Methodology : High-temperature solid-state reactions were employed to synthesize the phosphors.

- Results : The incorporation of praseodymium ions significantly enhanced the luminescent properties suitable for wLED applications.

Analytical Chemistry

This compound plays a crucial role in analytical techniques such as spectrophotometry. It aids in the selective extraction and determination of rare earth elements from mixtures, particularly in monazite concentrates .

Case Study: Spectrophotometric Determination

- Methodology : The UV-VIS spectrum of praseodymium perchlorate was analyzed to determine concentrations of Sm(III), Pr(III), and Nd(III).

- Results : The method demonstrated high selectivity and accuracy in quantifying these elements.

Environmental Applications

The compound is also explored for its potential in environmental remediation, particularly in the recovery of praseodymium from aqueous solutions using ion-exchange resins .

Case Study: Sorption Studies

- Methodology : The use of Dowex resin for sorption studies was conducted to recover praseodymium from nitrate solutions.

- Results : Maximum sorption capacity was determined to be 30.0 mg/g with effective desorption achieved using citric acid.

Biological Applications

Praseodymium-doped materials have been investigated for their antimicrobial properties. These materials can be activated by various light sources to produce multi-responsive emissions that are effective against bacteria.

Case Study: Microbial Sterilization

- Methodology : A heterovalent substituting strategy was employed to enhance deep-ultraviolet emission.

- Results : The material demonstrated effective bacterial inactivation under multiple light sources.

作用機序

The mechanism by which praseodymium(3+) perchlorate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets, influencing biochemical pathways and processes. For example, praseodymium ions can act as both photoluminescence and persistent luminescence emitters, which is utilized in various applications .

類似化合物との比較

Neodymium(3+) Perchlorate (Nd(ClO₄)₃)

Key Differences :

Neodymium perchlorate shares similar solubility and coordination chemistry but exhibits distinct optical absorption due to Nd³⁺’s 4f³ configuration. Its lower thermal stability correlates with smaller ionic radius and higher lattice energy .

Erbium Perchlorate (Er(ClO₄)₃)

Erbium perchlorate is notable for its use in Raman spectroscopy, where aqueous solutions filter helium lines (e.g., 6678 Å) without attenuating low-frequency Raman signals . Unlike Pr(ClO₄)₃, Er³⁺ has a smaller ionic radius (1.00 Å) and stronger crystal field splitting, leading to shifted absorption bands and higher magnetic susceptibility .

General Trends in Lanthanide Perchlorates

- Ionic Radius Effects : Larger lanthanides (e.g., La³⁺, 1.16 Å) form more stable hydrates due to weaker polarization of water molecules, whereas smaller ions (e.g., Lu³⁺, 0.98 Å) exhibit higher decomposition temperatures .

- Coordination Chemistry : Pr³⁺ typically adopts 8–9 coordination in perchlorate complexes, while heavier lanthanides (e.g., Er³⁺) favor 6–8 coordination due to reduced ionic radii .

Research Findings

Thermal Behavior

- Praseodymium Glycine Perchlorate : Decomposes in three stages: dehydration (50–120°C), ligand loss (200–300°C), and perchlorate breakdown (>300°C) . The standard enthalpy of formation (ΔHf°) is -2,345 kJ/mol .

- Praseodymium Glutamate Perchlorate : Exhibits a heat capacity of 1,200 J/mol·K at 298 K, higher than analogous Nd³⁺ complexes due to Pr³⁺’s larger size and stronger lattice interactions .

Spectrophotometric Selectivity

Praseodymium perchlorate’s absorption at 444 nm allows selective Pr³⁺ detection in mixtures with Ce, Nd, Sm, and Gd. However, Nd³⁺ causes significant interference at λ > 500 nm, necessitating derivative spectrophotometry for accuracy .

Magnetic Properties

Praseodymium perchlorate complexes exhibit paramagnetism (μeff = 3.62 μB) due to unpaired 4f² electrons. This contrasts with Nd³⁺ (μeff = 3.68 μB) and Er³⁺ (μeff = 9.5 μB), reflecting differences in f-electron count .

生物活性

Praseodymium(III) perchlorate, a compound of the rare earth element praseodymium, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Praseodymium(III) perchlorate is typically encountered in aqueous solution as Pr(ClO₄)₃. It is characterized by its coordination chemistry, where praseodymium ions can form complexes with various ligands. The structure of these complexes often influences their biological activity.

Mechanisms of Biological Activity

The biological activity of praseodymium(III) perchlorate can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that praseodymium complexes exhibit antibacterial activity. A study highlighted the interactions of rare earth perchlorate complexes with amino acids such as alanine and imidazole, suggesting potential applications in antimicrobial formulations .

- DNA Interaction : Certain praseodymium complexes have shown the ability to bind to DNA, potentially affecting replication and transcription processes. This binding can lead to cleavage activity, which may be harnessed for therapeutic applications in cancer treatment .

- Enzymatic Activity Modulation : Praseodymium ions can influence enzymatic reactions by acting as cofactors or inhibitors, thereby affecting metabolic pathways within cells.

Case Studies and Research Findings

- Antibacterial Activity : A study published in the Journal of Rare Earths investigated the antibacterial mechanisms of silver and praseodymium complexes. The results indicated that these compounds could inhibit bacterial growth through disruption of cellular processes .

- DNA Cleavage Studies : Research on a butterfly-like 12-coordinate praseodymium complex demonstrated its ability to interact with DNA, leading to cleavage under specific conditions. This property was analyzed through various assays that measured the complex's efficacy in cleaving plasmid DNA .

- Toxicological Assessments : Evaluations of praseodymium compounds have been conducted to assess their cytotoxicity in mammalian cell lines. These studies are crucial for determining safe dosage levels for potential therapeutic applications.

Table 1: Summary of Biological Activities of Praseodymium(III) Perchlorate

Q & A

Q. Ion chromatography-electrospray tandem mass spectrometry (IC-ESI-MS/MS) :

- Detection limit : 0.1 µg/L for ClO₄⁻ in sludge .

- Sample prep : Solid-phase extraction (SPE) with activated carbon to remove organic interferents .

Fluorimetric methods : Flow injection with Rhodamine B derivatives (λex/λem = 540/580 nm) for ClO₄⁻ quantification (LOD = 0.05 µg/L) .

What strategies enable selective separation of Pr(III) from other REEs in perchlorate matrices?

Derivative spectrophotometry : Exploit differences in fourth-derivative peak positions (e.g., Pr at 444 nm vs. Nd at 450 nm) .

Solvent extraction : Use di-(2-ethylhexyl)phosphoric acid (D2EHPA) in kerosene at pH 2–3, achieving >95% Pr(III) recovery .

How do organic ligands influence the coordination behavior of praseodymium(III) perchlorate?

Pr(III) forms 8–9 coordinate complexes with ligands like glycine or glutamic acid:

- Structural analysis : X-ray diffraction shows [Pr₂(Glu)₂(ClO₄)₃(H₂O)₇]³⁺ with bidentate Glu binding .

- Thermodynamic stability : Stability constants (log K = 4.7–5.2) determined via pH-metric titration in 0.1 M NaClO₄ .

What safety protocols are critical when handling praseodymium(III) perchlorate?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in sealed containers at <25°C, away from reducing agents (e.g., organics) .

- Spill management : Neutralize with sodium bicarbonate and collect residues for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。